REACTION_SMILES
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[Cl:21][CH2:22][Cl:23].[OH:17][N+:18]([O-:19])=[O:20].[S:12](=[O:13])(=[O:14])([OH:15])[OH:16].[c:1]1([CH3:11])[c:2]([CH2:7][C:8](=[O:9])[OH:10])[cH:3][cH:4][cH:5][cH:6]1>>[c:1]1([CH3:11])[c:2]([CH2:7][C:8](=[O:9])[OH:10])[cH:3][c:4]([N+:18](=[O:17])[O-:19])[cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1CC(=O)O
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Name
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Type
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product
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Smiles
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Cc1ccc([N+](=O)[O-])cc1CC(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |